molecular formula C8H14ClNO2 B13474497 Methyl4-methylidenepiperidine-2-carboxylatehydrochloride

Methyl4-methylidenepiperidine-2-carboxylatehydrochloride

Cat. No.: B13474497
M. Wt: 191.65 g/mol
InChI Key: HNAZHJFAKSZMNZ-UHFFFAOYSA-N
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Description

Methyl4-methylidenepiperidine-2-carboxylatehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is known for its diverse applications in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-methylidenepiperidine-2-carboxylatehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines and related compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions using advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl4-methylidenepiperidine-2-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Reagents like alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated piperidine derivatives.

Mechanism of Action

The mechanism of action of Methyl4-methylidenepiperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of protein kinases or activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl4-methylidenepiperidine-2-carboxylatehydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in both research and industrial settings.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 4-methylidenepiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-6-3-4-9-7(5-6)8(10)11-2;/h7,9H,1,3-5H2,2H3;1H

InChI Key

HNAZHJFAKSZMNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=C)CCN1.Cl

Origin of Product

United States

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